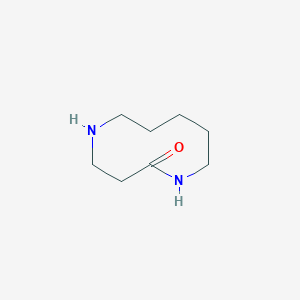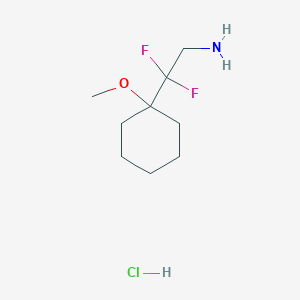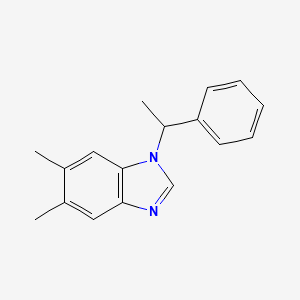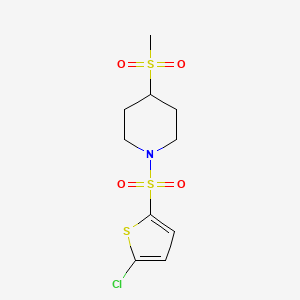
1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(methylsulfonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(methylsulfonyl)piperidine” is a synthetic molecule . It is related to “1-[(5-chlorothiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid”, which has a molecular weight of 295.77 .
Molecular Structure Analysis
The InChI code for a related compound, “1-[(5-chlorothiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid”, is1S/C9H10ClNO4S2/c10-7-3-4-8 (16-7)17 (14,15)11-5-1-2-6 (11)9 (12)13/h3-4,6H,1-2,5H2, (H,12,13) . This provides a detailed description of the molecular structure. Physical and Chemical Properties Analysis
The compound is a powder at room temperature . The molecular weight of a related compound, “1-[(5-chlorothiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid”, is 295.77 .Applications De Recherche Scientifique
Antimicrobial Activity
1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(methylsulfonyl)piperidine derivatives have been explored for their antimicrobial properties. Studies show that these compounds exhibit significant potent activities against various bacterial and fungal pathogens, suggesting potential use in combating microbial infections in agricultural contexts, specifically for tomato plants (Vinaya et al., 2009). Another research indicates the efficacy of these derivatives against common bacterial strains, hinting at their potential in medical applications (Iqbal et al., 2017).
Anticancer Potential
Derivatives of this compound have been evaluated as promising anticancer agents. Specific compounds demonstrate strong anticancer activities, underscoring their potential in oncology treatments (Rehman et al., 2018).
CNS Disorders Treatment
Certain compounds derived from this chemical have been identified as potential treatments for CNS disorders. Studies found compounds that act as selective 5-HT7 receptor antagonists and multimodal 5-HT/dopamine receptor ligands, showing antidepressant-like and pro-cognitive properties, which are valuable in the context of mental health (Canale et al., 2016).
Molecular Structure and Synthesis
The molecular structure and synthesis of related compounds have been extensively studied. These studies provide insights into the conformational properties of the piperidine ring and the sulfonyl group, which are crucial for their biological activity and potential applications in various fields (Girish et al., 2008).
Enzyme Inhibition
Compounds containing the this compound structure have shown potential in inhibiting enzymes like lipoxygenase, acetylcholinesterase, and butyrylcholinesterase. This suggests their applicability in the treatment of diseases where such enzymes play a critical role (Khalid et al., 2013).
Drug Development and Medicinal Chemistry
The role of these compounds in the design and synthesis of new drugs, particularly for conditions affecting the gastrointestinal tract and the serotonin receptor, has been explored. Their modifications have led to the development of compounds with enhanced bioavailability and selective receptor agonist activity (Sonda et al., 2003).
Propriétés
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-4-methylsulfonylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO4S3/c1-18(13,14)8-4-6-12(7-5-8)19(15,16)10-3-2-9(11)17-10/h2-3,8H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEZOOJAPCPMDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(S2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
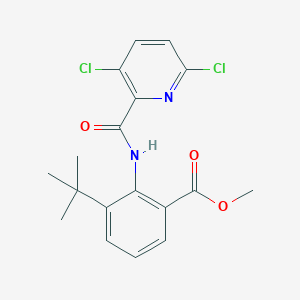
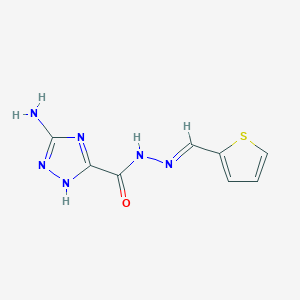


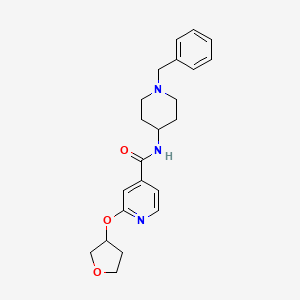
![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2410329.png)
![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2410331.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2410332.png)
![2,5-Dioxadispiro[2.0.44.33]undecane](/img/structure/B2410335.png)
